molecular formula C22H22O6 B2977799 (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 620547-38-8

(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2977799
CAS RN: 620547-38-8
M. Wt: 382.412
InChI Key: SNWNNLWPQBAGGK-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the benzofuran family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Furthermore, it has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is its versatility in lab experiments. It can be easily synthesized and purified, making it suitable for a wide range of applications. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is its relatively low solubility in water, which can make it challenging to work with in aqueous systems.

Future Directions

There are many potential future directions for the study of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Additionally, there is potential for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one to be used in combination with other drugs for enhanced therapeutic effects. Finally, there is a need for further studies to determine the optimal dosage and administration route for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one in various disease states.

Synthesis Methods

The synthesis method for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves the reaction of 2-hydroxybenzofuran with 2,3,4-trimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with (Z)-2-methyl-2-butene-1-ol to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13(2)12-27-15-7-8-16-18(11-15)28-19(20(16)23)10-14-6-9-17(24-3)22(26-5)21(14)25-4/h6-11H,1,12H2,2-5H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWNNLWPQBAGGK-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.